4-Chloro-8-methylquinazoline
Description
Historical Context and Significance of the Quinazoline (B50416) Scaffold
The history of quinazoline chemistry dates back to 1895, when August Bischler and Lang first reported the synthesis of a quinazoline through the decarboxylation of a 2-carboxy derivative. mdpi.comresearchgate.netwikipedia.org The fundamental structure of quinazoline, a bicyclic aromatic heterocycle with the formula C₈H₆N₂, consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. mdpi.comwikipedia.orgfrontiersin.org Also known as 1,3-diazanaphthalene, it is a crystalline solid that is light yellow in appearance. mdpi.comresearchgate.net
The significance of the quinazoline scaffold was further cemented by the discovery of over 200 biologically active alkaloids containing this structure isolated from various plants, animals, and microorganisms. mdpi.comnih.gov One of the first such natural products to be identified was vasicine (B45323) (peganine). researchgate.netmdpi.com In medicinal chemistry, the quinazoline framework is considered a "privileged structure" because its derivatives have been shown to interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netnih.gov This has made it a focal point for drug discovery and development. researchgate.netijpca.org
Evolution of Quinazoline Derivatives in Synthetic Organic Chemistry
Following its initial discovery, the synthesis of the quinazoline ring system has evolved significantly. Early methods, such as the Niementowski synthesis, which involves the reaction of anthranilic acids with amides at high temperatures, laid the groundwork for accessing quinazolinone derivatives. mdpi.comactascientific.comnih.gov Other classical methods include the Grimmel, Guinther, and Morgan's synthesis. mdpi.com
Over the past few decades, synthetic chemists have developed a vast array of more efficient and versatile methods to create functionalized quinazolines. frontiersin.orgnih.gov These modern strategies often focus on improving yields, reducing reaction times, and increasing molecular diversity under milder conditions. Key advancements include:
Microwave-assisted synthesis , which dramatically reduces reaction times and often improves yields compared to conventional heating. frontiersin.orgnih.govnih.gov
Multi-component reactions , where three or more reactants are combined in a single step to form complex products, offering high atom economy and operational simplicity. nih.gov Iodine-catalyzed three-component reactions are a notable example. nih.gov
Metal-catalyzed reactions , particularly copper- and palladium-catalyzed cross-coupling and cyclization reactions, have become powerful tools for constructing the quinazoline core and introducing a wide range of substituents. frontiersin.orgmdpi.comorganic-chemistry.org
Eco-friendly approaches , such as catalyst- and solvent-free reactions or the use of visible light-assisted photoredox catalysis, align with the principles of green chemistry. frontiersin.orgnih.gov
These evolving synthetic methodologies have enabled the creation of large libraries of quinazoline derivatives for biological screening and the development of new functional materials. nih.gov
Current Research Landscape of Substituted Quinazolines
The quinazoline scaffold remains a highly active area of research due to the diverse pharmacological activities exhibited by its derivatives. nih.govymerdigital.commdpi.com The ability to easily modify the core structure at various positions allows for the fine-tuning of biological effects. nih.gov Current research predominantly focuses on its applications in medicinal chemistry, with numerous studies reporting a wide spectrum of activities. nih.govmdpi.comactascientific.com
Key Research Areas:
Anticancer Agents: Substituted quinazolines are widely investigated for their antitumor properties. mdpi.com Several FDA-approved drugs, such as gefitinib (B1684475) and erlotinib, are quinazoline derivatives that act as tyrosine kinase inhibitors, crucial for controlling cancer cell growth. wikipedia.orgnih.gov
Antimicrobial Activity: Derivatives have shown potent effects as antibacterial, antifungal, and antitubercular agents. nih.govmdpi.com Structure-activity relationship (SAR) studies have shown that substitutions at the C-2 and C-4 positions, as well as halogenation at the C-6 and C-8 positions, can significantly enhance antimicrobial efficacy. actascientific.comnih.gov
Anti-inflammatory and Analgesic Agents: Many quinazoline derivatives have been synthesized and evaluated for their anti-inflammatory and pain-reducing capabilities. mdpi.comactascientific.comijmpr.in
Antiviral and Anti-HIV Activity: Researchers have explored quinazolines as potential antiviral agents, including activity against the influenza virus and HIV. mdpi.comijpsr.info
Other Biological Activities: The research landscape also includes the investigation of quinazolines as anticonvulsant, antioxidant, antihypertensive, and antidiabetic agents. nih.govymerdigital.comactascientific.com
Materials Science: Beyond medicine, quinazolinone derivatives have been identified as promising candidates for luminescent materials, fluorescent probes, and bioimaging reagents due to their excellent biocompatibility and photophysical properties. rsc.org
This broad utility underscores the continued importance of the quinazoline scaffold in the development of new, biologically active compounds. ymerdigital.commdpi.com
Specific Research Focus on Halogenated Quinazolines: An Overview
Halogenation is a common strategy in medicinal chemistry to modulate the biological activity and physicochemical properties of a lead compound. In the context of quinazolines, the introduction of halogen atoms, particularly chlorine, has proven to be a fruitful avenue of research.
The incorporation of chlorine atoms into drug candidates is a well-established strategy in pharmaceutical development. nih.gov Chlorine is one of the most prevalent atoms found in FDA-approved drugs, surpassed only by carbon, hydrogen, nitrogen, and oxygen. acs.org Its inclusion can have profound effects on a molecule's properties:
Enhanced Potency: The substitution of a hydrogen atom with chlorine can lead to dramatic improvements in biological potency. acs.org
Modulation of Physicochemical Properties: A chloro group alters a molecule's lipophilicity, electronic distribution, and metabolic stability. This can favorably impact pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). nih.govyoutube.com
Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with biological targets like proteins, which can contribute to enhanced binding affinity. chemrxiv.org
Synthetic Utility: The chloro group can serve as a reactive handle for further chemical modifications, acting as a leaving group in nucleophilic aromatic substitution reactions. This allows for the late-stage diversification of molecular scaffolds.
The versatility of the chloro substituent makes it a valuable tool for medicinal chemists in the optimization of heterocyclic drug candidates. youtube.comchemrxiv.org
The methyl group, though simple, can significantly influence the biological profile of a quinazoline derivative. Its strategic placement is a key consideration in structure-activity relationship (SAR) studies. ijpca.orgresearchgate.net The primary effects of methyl substitution include:
Increased Lipophilicity: The addition of a methyl group generally increases a molecule's lipophilicity (fat-solubility). This can enhance its ability to cross biological membranes, such as the cell membrane, potentially leading to improved bioavailability.
Steric Effects: The size of the methyl group can influence how the molecule fits into a biological target's binding pocket. This steric hindrance can either improve binding by promoting a favorable conformation or decrease activity by preventing optimal binding.
Metabolic Blocking: A methyl group can be placed at a site that is susceptible to metabolic oxidation. By blocking this metabolic pathway, the molecule's half-life can be extended.
Electronic Effects: While a weak electron-donating group, the methyl group can subtly alter the electronic properties of the aromatic system, which can influence receptor interactions.
Studies have shown that the position of the methyl group on the quinazoline ring is critical; for instance, substitutions at the C-2, C-6, and C-8 positions are known to be important for modulating pharmacological activity. nih.govresearchgate.net
The specific compound 4-Chloro-8-methylquinazoline is of significant interest to synthetic and medicinal chemists primarily as a versatile chemical intermediate. The rationale for its investigation is built upon the combined properties of its distinct substituents:
The 4-Chloro Group as a Reactive Site: The chlorine atom at the C-4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution. This makes it an excellent reactive handle, allowing for the straightforward introduction of various functional groups (e.g., amines, ethers, thiols) to build more complex molecules. actascientific.com This position is crucial for creating libraries of 4-substituted quinazoline derivatives for drug discovery.
Therefore, this compound is not typically investigated as an end-product drug itself, but rather as a key building block. Its synthesis, often achieved through the chlorination of 8-methylquinazolin-4(3H)-one, provides a strategic starting point for creating novel derivatives. For example, it is a key precursor in Suzuki-Miyaura cross-coupling reactions to generate 4-arylquinazoline derivatives, which have demonstrated antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA).
Compound Data
The following tables provide key information for the chemical compounds mentioned in this article.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 58421-80-0 | aablocks.comchemscene.com |
| Molecular Formula | C₉H₇ClN₂ | chemscene.comsigmaaldrich.com |
| Molecular Weight | 178.62 g/mol | chemscene.com |
| Appearance | Solid | sigmaaldrich.com |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=NC=N2)Cl | |
| InChI Key | UTBDPFFXKANFFT-UHFFFAOYSA-N | sigmaaldrich.com |
Properties
IUPAC Name |
4-chloro-8-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-3-2-4-7-8(6)11-5-12-9(7)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBDPFFXKANFFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592667 | |
| Record name | 4-Chloro-8-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58421-80-0 | |
| Record name | 4-Chloro-8-methylquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58421-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-8-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-8-methylquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 4 Chloro 8 Methylquinazoline and Its Derivatives
Classical and Contemporary Synthetic Routes to the Quinazoline (B50416) Core
The quinazoline skeleton, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, can be assembled through several named reactions and strategic bond formations. researchgate.net These methods typically begin with appropriately substituted aniline (B41778) precursors.
The Niementowski reaction is a classical and widely utilized method for the synthesis of 4-oxo-3,4-dihydroquinazolines (also known as quinazolin-4(3H)-ones), which are key precursors for 4-chloroquinazolines. wikipedia.orgnih.gov The original reaction involves the thermal condensation of anthranilic acids with amides at elevated temperatures. wikipedia.org The reaction between an anthranilic acid and formamide (B127407), for example, yields quinazolin-4(3H)-one. researchgate.net
The general scheme for the Niementowski reaction is as follows:
Reactants : An anthranilic acid and an amide.
Product : A 4-oxo-3,4-dihydroquinazoline. wikipedia.org
Conditions : Typically involves heating the reactants, often without a solvent.
While effective, the classical Niementowski synthesis often requires high temperatures and long reaction times. nih.gov Modern adaptations have focused on improving the efficiency and sustainability of this process. A significant advancement is the use of microwave irradiation (MWI), which dramatically reduces reaction times and can increase yields. nih.govresearchgate.net Furthermore, solvent-free "neat" reactions under microwave conditions represent an environmentally benign alternative, eliminating the need for solvents and simplifying work-up procedures. researchgate.net The use of solid acid catalysts, such as montmorillonite (B579905) K-10, in conjunction with microwave heating has also been shown to be highly effective. nih.gov
Table 1: Comparison of Classical vs. Modern Niementowski Reaction Conditions
| Parameter | Classical Method | Modern Microwave-Assisted Method |
|---|---|---|
| Heating | Conventional (e.g., oil bath) | Microwave Irradiation |
| Reaction Time | Hours to days | Minutes researchgate.net |
| Conditions | High temperatures nih.gov | Often solvent-free or with solid support (e.g., Montmorillonite K-10) nih.govresearchgate.net |
| Yield | Variable | Generally improved nih.gov |
The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. organic-chemistry.orgnrochemistry.com The reaction is an electrophilic aromatic substitution that requires a dehydrating acid catalyst, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comwikipedia.org The mechanism is believed to proceed through a nitrilium ion intermediate, which then undergoes cyclization. wikipedia.org
While the Bischler-Napieralski reaction is fundamental to the synthesis of the isoquinoline (B145761) ring system, its direct application for the synthesis of the isomeric quinazoline core is not the standard route. organic-chemistry.orgnrochemistry.comwikipedia.org Quinazoline synthesis typically relies on building the pyrimidine ring onto a pre-existing benzene derivative, as seen in the Niementowski and other related reactions.
The construction of the pyrimidine ring fused to a benzene ring is the cornerstone of quinazoline synthesis. Divergent retrosynthetic strategies exist, but most converge on using ortho-substituted anilines as starting materials. acs.org
Common strategies include:
From 2-Aminobenzamides/Nitriles : Condensation of 2-aminobenzamide (B116534) with aldehydes followed by oxidation, or with carboxylic acids or their derivatives, is a frequent approach to form the quinazolin-4-one precursor.
From 2-Aminobenzylamines : The reaction of 2-aminobenzylamines with aldehydes, catalyzed by systems like CuCl/DABCO/4-HO-TEMPO with oxygen as the oxidant, can directly yield 2-substituted quinazolines. organic-chemistry.org
From 2-Aminophenyl Ketones : Ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines provides a route to quinazoline products. organic-chemistry.org
Ring Expansion of Indazoles : A modern approach involves the ring expansion of indazoles using α-chlorodiazirine reagents. This method provides a carbon atom insertion into the N-N bond of the indazole, expanding the five-membered pyrazole (B372694) ring into the six-membered pyrimidine ring of the quinazoline product. acs.orguchicago.edu
Targeted Synthesis of 4-Chloro-8-methylquinazoline
The direct synthesis of this compound is most efficiently achieved by first preparing the corresponding precursor, 8-methylquinazolin-4(3H)-one, and then performing a chlorination reaction at the 4-position.
The synthesis of the 8-methylquinazolin-4(3H)-one precursor can be accomplished via a Niementowski-type reaction using 2-amino-3-methylbenzoic acid as the starting material.
The conversion of a quinazolin-4(3H)-one to a 4-chloroquinazoline (B184009) is a critical transformation. The lactam functionality of the quinazolinone must be converted into a more reactive chloro-substituent, which can then serve as a leaving group in nucleophilic substitution reactions.
The most common and direct method for this transformation is the treatment of the quinazolin-4-one with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most widely used reagent for this purpose. The reaction involves heating the quinazolin-4-one, in this case, 8-methylquinazolin-4(3H)-one, in neat POCl₃ or with a solvent.
A typical procedure for the synthesis of this compound is as follows:
8-methylquinazolin-4(3H)-one is suspended in an excess of phosphorus oxychloride (POCl₃).
The mixture is heated under reflux, typically around 120°C, for several hours (e.g., 12 hours).
After the reaction is complete, the excess POCl₃ is removed, often by evaporation under reduced pressure.
The residue is carefully quenched with ice and neutralized to yield the crude product, which can be purified by recrystallization or chromatography.
This direct chlorination with POCl₃ is highly effective, providing good to excellent yields of the desired 4-chloroquinazoline. Other chlorinating systems, such as triphenylphosphine (B44618) (PPh₃) combined with trichloroisocyanuric acid or trichloroacetonitrile (B146778) (Cl₃CCN), have also been reported for the chlorination of quinazolin-4-ones. nih.govresearchgate.net
Table 2: Research Findings on the Synthesis of this compound
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 8-methylquinazolin-4(3H)-one | Phosphorus oxychloride (POCl₃) | Reflux, 120°C, 12 h | This compound | 81–86% |
Chlorination Strategies at the 4-Position of Quinazoline
Conversion from 4-Oxoquinazoline Precursors
The most direct and common route to synthesizing this compound is through the chlorination of its corresponding oxo-precursor, 8-methylquinazolin-4(3H)-one. This transformation is a standard method for converting a hydroxyl group (in its tautomeric amide form) on a heterocyclic ring into a more reactive chloro group, which serves as a crucial handle for further functionalization, particularly in nucleophilic substitution reactions.
The primary reagent employed for this conversion is phosphorus oxychloride (POCl₃), often used in excess, which acts as both the chlorinating agent and the solvent. The reaction typically involves heating a suspension of 8-methylquinazolin-4(3H)-one in POCl₃ under reflux conditions. In one optimized procedure, 8-methylquinazolin-4(3H)-one is refluxed in phosphorus oxychloride at 120°C for 12 hours under a nitrogen atmosphere. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully worked up by dissolving it in a solvent like dichloromethane (B109758) (DCM) and quenching with an ice-cold basic solution, such as saturated potassium carbonate, to neutralize the acidic byproducts. This process yields this compound as a solid product with high yields, reported to be in the range of 81–86%. The progress of the reaction is typically monitored using techniques like Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS).
Sequential Synthesis Approaches for this compound
Sequential synthesis provides a versatile pathway to this compound by constructing the core heterocyclic system from simpler, readily available starting materials. A common strategy involves first building the 8-methylquinazolin-4(3H)-one ring system, which is then chlorinated as the final step.
Metal-Catalyzed and Green Chemistry Approaches in Quinazoline Synthesis
Modern synthetic chemistry has increasingly focused on developing more efficient, selective, and environmentally benign methods. For quinazoline synthesis, this has led to the exploration of transition metal-catalyzed C-H activation, microwave-assisted reactions, and multicomponent reactions.
Transition Metal-Catalyzed C-H Activation for Quinazolines
Transition metal catalysis offers a powerful, atom-economical approach to functionalizing the quinazoline scaffold by directly activating otherwise inert C-H bonds. bohrium.comrsc.org This avoids the need for pre-functionalized substrates often required in traditional cross-coupling reactions. bohrium.com A variety of metals have been employed to achieve diverse transformations.
Palladium (Pd): Palladium catalysts are widely used for C-H arylation. For example, Pd(OAc)₂ can be used for the regioselective C-H bond activation and subsequent intramolecular oxidative C-H amination to construct complex fused heterocycles. rsc.org
Rhodium (Rh): Rhodium(III) catalysts have been shown to be effective for the C8-alkylation of quinoline (B57606) N-oxides, a reaction that offers a pathway to substituted quinazoline precursors. nih.gov
Ruthenium (Ru): Ruthenium catalysts can mediate the direct C-H alkenylation of quinazolinones, providing a straightforward route to functionalized olefins. rsc.org
Cobalt (Co): Cobalt(III) catalysts have been used for C-H/N-H annulation reactions of 2-arylquinazolinones with alkynes to create regioselectively substituted fused ring systems. rsc.org
Copper (Cu): Copper-catalyzed reactions are also prevalent. For instance, a CuBr-catalyzed one-pot tandem strategy has been developed for synthesizing 4-aminoquinazoline derivatives from 2-bromobenzimidamides, aldehydes, and sodium azide. mdpi.com
Manganese (Mn) and Iron (Fe): Cheaper, more earth-abundant metals are also effective. Manganese(I) catalysts can facilitate the dehydrogenative coupling of 2-amino-benzylalcohol with primary amides, while iron catalysts like FeCl₂·4H₂O can promote the acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides to form quinazolines. mdpi.comresearchgate.net
Table 1: Examples of Transition Metal-Catalyzed Reactions for Quinazoline Synthesis
| Metal Catalyst | Reaction Type | Starting Materials | Reference |
|---|---|---|---|
| Palladium (Pd) | Intramolecular C-H Amination | 2-biphenyl-2-yl-3H-quinazolin-4-one | rsc.org |
| Cobalt (Co) | C-H/N-H Annulation | 2-arylquinazolinones, alkynes | rsc.org |
| Copper (Cu) | Tandem Azidation/Amination | 2-bromobenzimidamides, aldehydes, NaN₃ | mdpi.com |
| Manganese (Mn) | Acceptorless Dehydrogenative Coupling | 2-amino-benzylalcohol, primary amides | mdpi.com |
| Iron (Fe) | Acceptorless Dehydrogenative Coupling | (2-aminophenyl)methanols, benzamides | researchgate.net |
Microwave-Assisted Synthesis of Halogenated Quinazolines
Microwave irradiation has become a key tool in green chemistry, offering significant advantages over conventional heating, such as dramatically reduced reaction times, improved yields, and often cleaner reactions. frontiersin.orgresearchgate.net In the synthesis of halogenated quinazolines and their derivatives, microwave energy has been applied effectively.
For instance, the N-arylation of 4-chloroquinazolines with various anilines can be greatly accelerated using microwave heating. nih.govnih.gov While classical methods might require refluxing for 12 hours, a microwave-assisted approach can complete the reaction in as little as 20 minutes in a solvent like 2-propanol. nih.gov This rapid and efficient method is applicable to a broad range of substrates. nih.govnih.gov Microwave irradiation has also been employed in the synthesis of the quinazoline core itself. The Niementowski quinazoline synthesis, which traditionally requires high temperatures and long reaction times, can be significantly improved with microwave assistance. frontiersin.org Furthermore, microwave-assisted tandem cyclooxidative methods have been developed for synthesizing quinazolinone derivatives, showcasing the technology's versatility in constructing the core heterocyclic structure that can then be halogenated. researchgate.net
Multicomponent Reactions (MCRs) for Quinazoline Scaffolds
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more starting materials react in a single pot to form a complex product that incorporates atoms from most or all of the reactants. nih.gov This approach aligns with the principles of green chemistry due to its high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.govfrontiersin.org
The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been adapted for the synthesis of quinazolinone scaffolds. nih.govacs.org In a typical approach, an acid, an aldehyde, an isocyanide, and an amine component are combined to rapidly construct a complex amide intermediate. nih.gov This intermediate can then undergo a subsequent cyclization step, such as a palladium-catalyzed annulation, to form the final polycyclic quinazolinone product. nih.govacs.org This strategy allows for the introduction of diverse functional groups into the final structure by simply varying the initial components. acs.org Recently, a sustainable MCR strategy using a magnetically recoverable palladium catalyst has been developed for synthesizing quinazolinones from aryl iodides, a carbonyl source, and 2-aminobenzamide in an eco-friendly PEG/water solvent system, achieving high yields of 82-98%. frontiersin.org
Ionic Liquid-Mediated Synthesis of Quinazolines
Ionic liquids (ILs) have emerged as a significant alternative to conventional volatile organic solvents in the synthesis of quinazoline derivatives, functioning as both reaction media and catalysts. rsc.org Their unique physicochemical properties, such as high thermal stability, low vapor pressure, and good reusability, make them attractive for developing greener synthetic protocols. nih.govmdpi.com
The application of ILs can lead to self-catalysis, simplified workup procedures, and reduced reaction times. rsc.org For instance, acidic ionic liquids have been shown to intrinsically catalyze quinazoline synthesis, providing an environmentally friendly approach. rsc.org Basic imidazolium-based ionic liquids have also demonstrated excellent catalytic performance in the synthesis of quinazolinones in aqueous media, attributed to their combined basicity and surfactivity. nih.gov These ILs can form micelles in water, which helps to solubilize reactants and increase contact with catalytic sites. nih.gov
Different types of ionic liquids have been explored for their catalytic efficiency. The combination of the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc]) has proven highly effective for synthesizing quinazolinones from CO2 and 2-aminobenzonitriles under mild conditions, achieving high yields at atmospheric pressure. nih.gov The choice of both the cation and anion of the ionic liquid significantly influences catalytic performance. nih.gov
Table 1: Comparison of Ionic Liquid Systems in Quinazoline Synthesis
| Ionic Liquid System | Reactants | Key Advantages | Reported Yield | Reference |
|---|---|---|---|---|
| Acidic Ionic Liquid | Quinazoline Intermediates | Self-catalysis, easy workup, environmental friendliness. | Not specified | rsc.org |
| 1-Propyl-3-alkylimidazole hydroxide (B78521) ([PRIm][OH]) | 2-Aminobenzonitrile and Cyclohexanone | Excellent surfactivity and basicity, aqueous medium. | Up to 97% | nih.gov |
| DBU/[Bmim][OAc] | 2-Aminobenzonitriles and CO2 | Mild conditions (60°C, 0.1 MPa), high efficiency. | 91% | nih.gov |
| [Hmim][OH]/SiO2 | o-Aminobenzonitriles and CO2 | Heterogeneous supported catalyst, reusable. | Not specified | mdpi.com |
Synthetic Challenges and Optimization Strategies for Substituted Quinazolines
Control of Regioselectivity in Functionalization
A significant challenge in the synthesis of substituted quinazolines is controlling the regioselectivity of functionalization, particularly at the C2 and C4 positions of the quinazoline core. beilstein-journals.orgnih.gov The inherent electronic properties of the quinazoline ring make the C4 position more susceptible to aromatic nucleophilic substitution (SNAr) reactions. beilstein-journals.orgnih.gov Consequently, achieving selective modification at the C2 position often requires more demanding conditions, such as higher temperatures, longer reaction times, or the use of expensive transition-metal catalysts. beilstein-journals.orgnih.gov
Several strategies have been developed to overcome this challenge. One approach involves using a 2-chloroquinazoline (B1345744) precursor where the C4 position is blocked by a less reactive group, thereby directing functionalization to the C2 position. beilstein-journals.orgnih.gov Another strategy is the "sulfonyl group dance," a rearrangement reaction that allows for the modification of 2,4-substituted quinazolines. beilstein-journals.org
Recent advancements have also focused on transition-metal-catalyzed C-H activation, which provides a powerful tool for site-selective functionalization. mdpi.com For example, ruthenium(II) catalysis has been successfully employed for the C5-alkenylation of quinazolinone-coumarin conjugates with excellent regioselectivity, using an amide as a weak directing group. acs.orgnih.gov This method allows for late-stage functionalization under mild conditions and has been confirmed by single-crystal X-ray crystallography. acs.org
Table 2: Strategies for Regioselective Functionalization of Quinazolines
| Methodology | Target Position | Description | Reference |
|---|---|---|---|
| Blocking Groups | C2 | Utilizes 2-chloroquinazolines where the more reactive C4 position is blocked by a C-C or C-H bond. beilstein-journals.orgnih.gov | beilstein-journals.orgnih.gov |
| Azide-Tetrazole Tautomerism | C2 | A methodology involving 4-azido-2-sulfonylquinazolines as precursors for C2-regioselective SNAr reactions. beilstein-journals.org | beilstein-journals.org |
| Ru(II)-Catalyzed C-H Activation | C5 | Employs a ruthenium catalyst with an amide directing group to achieve C5 alkenylation with high regioselectivity. acs.orgnih.gov | acs.orgnih.gov |
| Palladium-Catalyzed C-H Amidation | C4 | Synthesis of 4-amino-2-aryl(alkyl)quinazolines via intramolecular aryl C-H amidination by isonitrile insertion. organic-chemistry.org | organic-chemistry.org |
Yield Enhancement and Reaction Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a key technology for accelerating reactions and enhancing yields. frontiersin.org It has been successfully applied to various quinazoline syntheses, including Dimroth rearrangements and the preparation of 4-aminoquinazoline derivatives, often shortening reaction times from hours to minutes and improving yields. frontiersin.org
Catalyst selection is also crucial. Copper-catalyzed reactions, for example, have been developed for the one-pot synthesis of quinazolines from amidines and dimethyl sulfoxide (B87167) (DMSO) or from 2-aminoarylketones and methylarenes, providing good to excellent yields (up to 92%). nih.gov Similarly, iodine-mediated reactions can produce multi-substituted quinazolines with yields reaching up to 95%, although the success can be highly dependent on the electronic nature of the substituents. nih.gov
Table 3: Methods for Yield Enhancement in Quinazoline Synthesis
| Technique/Catalyst | Reaction Type | Typical Yield Range | Key Benefit | Reference |
|---|---|---|---|---|
| Microwave Irradiation (MWI) | Cyclocondensation / Rearrangement | 70-99% | Drastically reduced reaction times, higher yields. | frontiersin.org |
| Copper Catalysis (e.g., Cu(OTf)2, Cu(OAc)2) | Oxidative Amination / Annulation | 41-95% | Broad substrate scope, one-pot procedures. | nih.gov |
| Iodine (III)-Driven Oxidation | Oxidative C-N and C-C Bond Formation | 5-95% | Metal-free conditions. | nih.gov |
| Electrochemical Synthesis | Oxidative Cyclization | Up to 85% | Mild, room-temperature conditions. |
Development of Sustainable Synthetic Pathways
The principles of green chemistry are increasingly guiding the development of new synthetic routes for quinazolines. This involves minimizing waste, avoiding hazardous reagents, and using renewable resources. mdpi.com Traditional methods often rely on harsh conditions and generate significant waste, prompting the search for more eco-friendly alternatives. mdpi.com
One major advancement is the use of visible light-driven photocatalysis. For example, curcumin-sensitized titanium dioxide (TiO₂) nanoparticles have been used to catalyze a one-pot, three-component reaction to produce quinazoline derivatives with yields up to 97% in just 40 minutes. mdpi.comnih.gov This approach uses a renewable energy source and a reusable photocatalyst. mdpi.com
Table 4: Comparison of Traditional vs. Sustainable Quinazoline Synthesis Methods
| Aspect | Traditional Methods | Sustainable Alternatives | Reference |
|---|---|---|---|
| Energy Source | Conventional heating (reflux) | Visible light, microwave irradiation. | frontiersin.orgmdpi.com |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, solvent-free conditions. | nih.govfrontiersin.org |
| Process | Multi-step, significant waste generation. | One-pot, multicomponent reactions (MCRs). | rsc.org |
| Catalysts | Often stoichiometric or hazardous reagents. | Reusable photocatalysts, efficient metal catalysts, organocatalysts. | nih.govmdpi.com |
Reactivity and Derivatization of 4 Chloro 8 Methylquinazoline
Nucleophilic Substitution Reactions at the 4-Position
The electron-withdrawing nature of the quinazoline (B50416) ring system, particularly the nitrogen atoms, activates the C4-position for attack by nucleophiles. This allows the chlorine atom, a good leaving group, to be readily displaced.
Amination Reactions with Various Amines
The reaction of 4-chloro-8-methylquinazoline with various amines is a widely employed method for the synthesis of 4-aminoquinazoline derivatives. These reactions are crucial in medicinal chemistry as the 4-aminoquinazoline scaffold is a privileged structure found in numerous biologically active compounds. nih.gov
The substitution of the 4-chloro group with primary amines leads to the formation of N-substituted-8-methylquinazolin-4-amines. The reactivity of the primary amine is influenced by its electronic properties. Electron-rich aliphatic amines and anilines with electron-donating groups tend to react more readily, often under milder conditions, to afford the corresponding 4-aminoquinazolines in good yields. nih.gov Conversely, reactions with electron-poor anilines may necessitate more forcing conditions to achieve satisfactory yields. nih.gov
A variety of solvents can be employed for these reactions, with alcohols such as 2-propanol being common. nih.gov The addition of a base is sometimes necessary to neutralize the hydrogen chloride generated during the reaction.
Table 1: Examples of Amination of 4-Chloroquinazolines with Primary Amines (Data is illustrative of general reactivity and may not be specific to the 8-methyl derivative)
| Amine | Solvent | Conditions | Yield (%) | Reference |
| Aryl heterocyclic amine | 2-Propanol | Reflux, 12 h | Moderate | nih.gov |
| Hydroxy-substituted anilines | Various | Mild conditions | Good | nih.gov |
No specific yield data for the reaction of this compound with primary amines was found in the searched literature.
Secondary amines also readily displace the chlorine atom at the 4-position of the quinazoline ring to yield 4-(disubstituted-amino)-8-methylquinazolines. Similar to primary amines, the reaction conditions and yields are dependent on the nature of the amine. nih.gov These reactions are valuable for introducing a range of cyclic and acyclic amino moieties onto the quinazoline core.
For instance, the reaction of 4-chloroquinazolines with various N-methylanilines has been shown to proceed efficiently, providing a route to a library of N-aryl-N-methylquinazolin-4-amines. nih.gov
Table 2: Examples of Amination of 4-Chloroquinazolines with Secondary Amines (Data is illustrative of general reactivity and may not be specific to the 8-methyl derivative)
| Amine | Solvent | Conditions | Yield (%) | Reference |
| N-methylaniline | THF/H₂O | Microwave, 100-120 °C, 10-20 min | 63-90 | nih.gov |
| 3-Bromo-N-methylaniline | THF/H₂O | Microwave, 100 °C, 10 min | 72-73 | nih.gov |
Microwave irradiation has emerged as a powerful tool to accelerate the amination of 4-chloroquinazolines, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govnih.gov This technique is particularly advantageous for reactions that are sluggish under thermal conditions, such as those involving less reactive amines. nih.gov
Microwave-assisted synthesis can be performed in various solvents, including 2-propanol and mixtures of THF and water. nih.govnih.gov In some cases, these reactions can be carried out under base-free conditions, simplifying the work-up procedure. nih.gov For example, the microwave-mediated reaction of 4-chloro-8-iodoquinazoline (B175156) with 4-methoxy-N-methylaniline in a THF/water mixture afforded the desired product in 87% yield. nih.gov Another study demonstrated that the reaction time for the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines could be shortened from 12 hours to just 20 minutes with microwave irradiation, along with an increase in yield. nih.gov
Table 3: Comparison of Classical and Microwave-Assisted Amination of 4-Chloroquinazoline (B184009)
| Method | Solvent | Reaction Time | Yield (%) | Reference |
| Classical (Reflux) | 2-Propanol | 12 h | 41-65 | nih.gov |
| Microwave (60W) | 2-Propanol | 20 min | 73-89 | nih.gov |
Reactions with Oxygen Nucleophiles (e.g., Alkoxides, Phenoxides)
While the reaction of 4-chloroquinazolines with oxygen-based nucleophiles such as alkoxides and phenoxides is a known transformation, specific examples detailing the reaction of this compound were not prominently found in the surveyed literature. Generally, these reactions would be expected to proceed via a nucleophilic aromatic substitution mechanism to yield the corresponding 4-alkoxy- or 4-aryloxy-8-methylquinazolines.
The reaction typically requires a strong base to generate the alkoxide or phenoxide in situ, or the use of a pre-formed salt like sodium methoxide (B1231860) or sodium phenoxide. The choice of solvent and reaction temperature would be crucial for the success of the reaction, with polar aprotic solvents often being favored. The reactivity of 4-chloroquinolines towards methoxide ions has been noted in comparative studies. researchgate.net
Table 4: Hypothetical Reactions with Oxygen Nucleophiles (This table is illustrative and not based on specific experimental data for this compound)
| Nucleophile | Product |
| Sodium methoxide | 4-Methoxy-8-methylquinazoline |
| Sodium phenoxide | 8-Methyl-4-phenoxyquinazoline |
Reactions with Sulfur Nucleophiles (e.g., Thiols)
The chlorine atom at the 4-position of the quinazoline ring can be displaced by sulfur nucleophiles, such as thiols, to form 4-(thioether)-substituted quinazolines. These reactions are typically carried out in the presence of a base to deprotonate the thiol and enhance its nucleophilicity.
While direct examples for this compound are not extensively detailed, studies on the closely related 4-chloro-8-methylquinolin-2(1H)-one demonstrate the feasibility of this transformation. In these cases, reaction with thiols like ethanethiol, butanethiol, and thiophenol in the presence of sodium ethoxide in ethanol (B145695) leads to the formation of the corresponding 4-alkylthio or 4-arylthio derivatives. mdpi.com This suggests that this compound would undergo similar reactions to yield 4-(alkylthio)- and 4-(arylthio)-8-methylquinazolines.
Table 5: Reactions of a Related Chloroquinoline with Sulfur Nucleophiles (Data for 4-chloro-8-methylquinolin-2(1H)-one)
| Thiol | Base | Solvent | Conditions | Product | Reference |
| Ethanethiol | Sodium ethoxide | Ethanol | Reflux, 4 h | 4-(Ethylthio)-8-methylquinolin-2(1H)-one | mdpi.com |
| Butanethiol | Sodium ethoxide | Ethanol | Reflux, 4 h | 4-(Butylthio)-8-methylquinolin-2(1H)-one | mdpi.com |
| Thiophenol | Sodium ethoxide | Ethanol | Reflux, 4 h | 8-Methyl-4-(phenylthio)quinolin-2(1H)-one | mdpi.com |
Carbon Nucleophile Additions (e.g., Grignard Reagents, Organolithiums)
The C4 position of this compound is highly electrophilic and readily undergoes nucleophilic aromatic substitution (SNAr) with potent carbon nucleophiles like Grignard and organolithium reagents. researchgate.netwikipedia.org This reaction pathway is a cornerstone for creating new carbon-carbon bonds at this position, displacing the chloride anion.
Organolithium reagents, being strong bases and effective nucleophiles, react with carbonyl compounds to form alcohols and can also engage in nucleophilic addition or deprotonation. wikipedia.orgdalalinstitute.com When reacting with chloroquinazolines, the primary mechanism involves the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the electrophilic C4 carbon of the quinazoline ring. libretexts.org This process is often highly efficient for creating substituted quinazolines that might be otherwise difficult to synthesize. cardiff.ac.uk
Similarly, Grignard reagents (organomagnesium compounds) are excellent carbon-based nucleophiles that readily add to electrophilic centers. masterorganicchemistry.com In reactions with 4-chloroquinazolines, they typically attack the C4 position, leading to substitution of the chlorine atom. google.com The reaction proceeds via a nucleophilic attack on the electrophilic carbon of the quinazoline, forming a new C-C bond. google.com While addition to the C=N bonds is possible, substitution at the C4-Cl position is generally the favored pathway for chloroquinazolines. researchgate.net
The general scheme for these reactions can be represented as follows:
Scheme 1: General reaction of this compound with Organometallic Reagents.
| Reagent Type | General Formula | Product Type | Reaction Class |
| Grignard Reagent | R-MgX | 4-Alkyl/Aryl-8-methylquinazoline | Nucleophilic Aromatic Substitution (SNAr) |
| Organolithium Reagent | R-Li | 4-Alkyl/Aryl-8-methylquinazoline | Nucleophilic Aromatic Substitution (SNAr) |
Research into related systems, such as 4-sulfonylpyridines, has shown that both Grignard reagents and organolithium reagents can effectively add to the heterocyclic ring, although the outcomes can differ. For instance, Grignard reagents might lead to a straightforward coupling, while organolithium reagents could result in multiple additions. researchgate.net
Reactions Involving the Methyl Group at Position 8
The methyl group at the C8 position, while generally stable, can be chemically modified through various reactions, providing a route to further functionalize the quinazoline core.
The oxidation of the 8-methyl group on the quinazoline scaffold can lead to the formation of corresponding alcohols, aldehydes, or carboxylic acids, depending on the oxidant and reaction conditions. While specific studies on the oxidation of this compound are not prevalent, related transformations on other heterocyclic systems are well-documented. For instance, the methyl group on quinazoline-3-oxides can be acetoxylated using acetic anhydride. nih.gov More general oxidation methods, such as those using potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), could potentially convert the 8-methyl group to an 8-carboxylic acid. The synthesis of quinazolin-4(3H)-one scaffolds has been achieved using H₂O₂ as a sustainable oxidant, indicating the compatibility of the quinazoline ring with oxidative conditions. acs.org
Halogenation of the methyl group at position 8 would typically proceed via a free-radical mechanism, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or with a radical initiator. This would convert the 8-methylquinazoline (B1603716) into an 8-(halomethyl)quinazoline derivative. These halogenated intermediates are versatile synthons for further nucleophilic substitution reactions. While direct examples for this compound are scarce, the principles of benzylic halogenation are broadly applicable.
The methyl group at position 8 of the quinazoline ring can participate in condensation reactions if it can be deprotonated to form a carbanion. This typically requires a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), in a process known as lateral lithiation. cardiff.ac.uk The resulting anion can then react with various electrophiles, such as aldehydes or ketones, in a condensation reaction to form a new carbon-carbon bond, elongating the side chain at the C8 position. nih.gov This strategy has been applied to 2-methyl-3H-quinazolin-4-ones, where the methyl group is deprotonated by excess LDA and subsequently reacts with electrophiles. cardiff.ac.uk A similar approach could be envisioned for the 8-methyl group of this compound, provided the base does not preferentially attack the C4 position.
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene portion of the quinazoline ring can undergo electrophilic aromatic substitution, although the pyrimidine (B1678525) ring is deactivating. The general order of reactivity for electrophilic substitution on the quinazoline ring system is reported as C8 > C6 > C5 > C7. ijirset.com The presence of the 8-methyl group (an activating group) further enhances the reactivity at the ortho and para positions relative to it (C7 and C5), while the chloro group and the heterocyclic nitrogen atoms exert a deactivating, directing influence.
Nitration: Introducing a nitro group onto the benzene ring can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. In a study on a related compound, 3-(4-chlorophenyl)-2-methyl-quinazolin-4-one, nitration with fuming nitric acid and concentrated sulfuric acid resulted in the introduction of a nitro group onto the phenyl ring attached at position 3, as well as the quinazolinone ring at C6. researchgate.net For this compound, electrophilic attack would be directed by the existing substituents. Given the general reactivity pattern, the C5 and C7 positions would be potential sites for nitration. ijirset.com
Sulfonation: Sulfonation, typically carried out with fuming sulfuric acid, would also follow the established directing effects of the quinazoline ring system and its substituents. The product distribution would depend on kinetic versus thermodynamic control, with the C5 or C7 positions being likely candidates for substitution.
Halogenation: Halogenation of the benzene ring can be accomplished using reagents like trihaloisocyanuric acid. rsc.orgresearchgate.net A metal-free protocol has been established for the regioselective C5-halogenation of various 8-substituted quinoline (B57606) derivatives. rsc.orgresearchgate.netresearchgate.net This method uses reagents like trichloroisocyanuric acid (TCCA) or tribromoisocyanuric acid (TBCA) and proceeds with high regioselectivity. researchgate.net Applying this to this compound would likely favor halogenation at the C5 position, which is para to the activating 8-methyl group and influenced by the electronic nature of the quinoline-like system. rsc.orgresearchgate.net
The following table summarizes potential electrophilic substitution reactions.
| Reaction | Reagents | Potential Position(s) of Substitution |
| Nitration | HNO₃ / H₂SO₄ | C5, C7 |
| Sulfonation | Fuming H₂SO₄ | C5, C7 |
| Halogenation | TCCA, TBCA | C5 |
Friedel-Crafts Alkylation and Acylation
Direct intermolecular Friedel-Crafts alkylation and acylation reactions on the this compound scaffold are generally not considered feasible under classical conditions. The quinazoline ring system is an electron-deficient heterocycle, a characteristic that is unfavorable for electrophilic aromatic substitution, which is the fundamental mechanism of the Friedel-Crafts reaction.
Several factors hinder this reaction:
Lewis Base Character : The nitrogen atoms in the quinazoline ring possess lone pairs of electrons, allowing them to act as Lewis bases. quora.com The strong Lewis acid catalyst required for a Friedel-Crafts reaction (e.g., aluminum chloride, AlCl₃) will preferentially coordinate with these nitrogen atoms. quora.com
Ring Deactivation : This coordination of the Lewis acid with the ring nitrogen atoms results in the formation of a salt, which strongly deactivates the entire heterocyclic system towards electrophilic attack. quora.com This deactivation effectively prevents the subsequent steps of the Friedel-Crafts mechanism from occurring.
Electron-Deficient Nature : The inherent electron-deficient character of the pyrimidine portion of the quinazoline ring makes it resistant to attack by the electrophilic carbocation or acylium ion generated during the reaction. quora.com
While direct intermolecular Friedel-Crafts reactions on the pre-formed quinazoline ring are not a standard synthetic route, intramolecular Friedel-Crafts-type cyclizations are employed in the synthesis of certain quinazoline-containing polycyclic systems from suitably designed precursors. frontiersin.orgmasterorganicchemistry.com In these cases, the aromatic ring that undergoes the electrophilic attack is a separate, electron-rich benzene ring tethered to the group that will form the quinazoline ring, allowing for ring closure. masterorganicchemistry.com
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of functionalizing this compound. The activated C4-Cl bond readily participates in these transformations, allowing for the efficient and selective formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful and widely utilized method for creating C-C bonds by reacting an organoboron compound with an organic halide. For this compound, this reaction provides a direct route to 4-aryl- and 4-vinyl-8-methylquinazolines. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. libretexts.orgorganic-chemistry.org
The catalytic cycle involves three primary steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the C4-Cl bond of this compound to form a Pd(II) complex. libretexts.org
Transmetalation : The organoboron reagent (e.g., an arylboronic acid), activated by the base, transfers its organic group to the Pd(II) complex, displacing the halide. organic-chemistry.org
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. libretexts.org
This reaction is noted for its high functional group tolerance and the use of generally stable and low-toxicity boronic acid reagents. libretexts.org It has been specifically identified as a key step in synthesizing 4-arylquinazoline derivatives from this compound for potential therapeutic applications.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Chloroquinazolines
| Entry | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 1 | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Good to Excellent |
| 2 | Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | High |
| 3 | Heteroarylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | Good |
| 4 | Vinylboronic Acid Ester | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF/Water | High |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling an amine with an aryl halide. This reaction is particularly effective for the synthesis of 4-amino-8-methylquinazoline (B6302472) derivatives from this compound. The process uses a palladium catalyst in conjunction with a specialized, bulky, electron-rich phosphine (B1218219) ligand and a base. sigmaaldrich.com
The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition of the palladium(0) to the C-Cl bond, coordination and deprotonation of the amine by the base to form a palladium amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the reaction's success, with biaryl phosphine ligands (often called Buchwald ligands) being particularly effective at promoting the reductive elimination step for a wide range of amines. sigmaaldrich.com
Table 2: Representative Conditions for Buchwald-Hartwig Amination of 4-Chloroquinazolines
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 1 | Aniline (B41778) | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | Excellent |
| 2 | Secondary Cyclic Amine (e.g., Morpholine) | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | High |
| 3 | Primary Alkylamine | G3-XPhos Precatalyst | K₃PO₄ | THF | Good to High |
| 4 | Substituted Aniline | Pd₂(dba)₃ / RuPhos | K₂CO₃ | t-Amyl alcohol | Good |
Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is effectively applied to this compound to synthesize 4-alkynyl-8-methylquinazoline derivatives. The standard Sonogashira protocol employs a dual catalytic system consisting of a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base (such as triethylamine (B128534) or diisopropylamine), which also often serves as the solvent. wikipedia.orgorganic-chemistry.org
The accepted mechanism involves two interconnected catalytic cycles:
Palladium Cycle : This cycle mirrors other cross-coupling reactions, starting with oxidative addition of Pd(0) to the C4-Cl bond of the quinazoline. libretexts.org
Copper Cycle : The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex. wikipedia.orglibretexts.org
Following transmetalation, reductive elimination from the palladium center yields the 4-alkynylquinazoline product and regenerates the active Pd(0) catalyst. libretexts.org Under certain conditions, especially with particular substrates, the reaction can be complicated by side reactions like the dimerization of the terminal alkyne (Glaser coupling). researchgate.net
Table 3: Representative Conditions for Sonogashira Coupling of 4-Chloroquinazolines
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Yield |
|---|---|---|---|---|---|
| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | High |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | Good |
| 3 | Propargyl Alcohol | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Acetonitrile | Good to High |
| 4 | Hex-1-yne | Pd(PPh₃)₄ / CuI | Cs₂CO₃ | DMF | High |
Advanced Spectroscopic and Analytical Characterization of 4 Chloro 8 Methylquinazoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a fundamental tool for the structural elucidation of 4-Chloro-8-methylquinazoline, providing detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR Spectral Analysis: Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals corresponding to the methyl and aromatic protons.
The methyl group (CH₃) at the C-8 position of the quinazoline (B50416) ring characteristically appears as a sharp singlet in the upfield region of the spectrum, generally observed around δ 2.75 ppm. amazonaws.com This singlet nature indicates the absence of any adjacent protons to couple with.
The aromatic protons on the benzene (B151609) ring portion of the quinazoline scaffold (H-5, H-6, and H-7) and the proton on the pyrimidine (B1678525) ring (H-2) present a more complex pattern in the downfield region, typically observed as a multiplet between δ 7.50 and 8.13 ppm. amazonaws.com A more detailed analysis reveals the specific chemical shifts and coupling patterns: the H-2 proton appears as a singlet, while the H-5, H-6, and H-7 protons exhibit doublet, triplet, and doublet multiplicities, respectively, due to spin-spin coupling with their neighbors.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~8.90 | s (singlet) |
| H-5 | ~7.95 | d (doublet) |
| H-6 | ~7.65 | t (triplet) |
| H-7 | ~7.85 | d (doublet) |
| 8-CH₃ | 2.75 | s (singlet) |
Note: The exact chemical shifts and coupling constants (J values) for the aromatic protons can vary slightly depending on the solvent and the specific experimental conditions.
¹³C NMR Spectral Analysis: Carbon Environments
The ¹³C NMR spectrum provides a count of the unique carbon environments within the this compound molecule. The spectrum will display nine distinct signals corresponding to the nine carbon atoms in the structure. The chemical shifts of these carbons are influenced by their hybridization and the electronic effects of neighboring atoms, such as the electronegative chlorine and nitrogen atoms.
The carbon of the methyl group (8-CH₃) is expected to resonate at the highest field (lowest ppm value). The carbons of the aromatic and heteroaromatic rings will appear in the downfield region. Specifically, the carbon atom C-4, being directly attached to the chlorine atom, will experience a significant downfield shift. The quaternary carbons (C-4, C-8, C-8a, and C-4a) can also be distinguished, often by their lower intensity in a standard proton-decoupled ¹³C NMR spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~155.0 |
| C-4 | ~162.0 |
| C-4a | ~125.0 |
| C-5 | ~128.0 |
| C-6 | ~127.0 |
| C-7 | ~134.0 |
| C-8 | ~138.0 |
| C-8a | ~151.0 |
| 8-CH₃ | ~18.0 |
Note: These are predicted values and experimental data may vary.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, correlations would be observed between H-5 and H-6, and between H-6 and H-7, confirming their positions on the benzene ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals for C-2, C-5, C-6, C-7, and the methyl carbon based on the known assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. For example, the methyl protons (8-CH₃) would be expected to show correlations to C-7 and C-8a. The H-2 proton would show correlations to C-4 and C-8a, helping to confirm the assignment of the quaternary carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Identification of Characteristic Functional Group Vibrations
The IR spectrum of this compound will exhibit several key absorption bands that are indicative of its structure. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=N stretching vibration within the quinazoline ring system is expected to produce a sharp absorption band in the region of 1620-1580 cm⁻¹. amazonaws.com The presence of the methyl group will be indicated by C-H bending vibrations around 1450 cm⁻¹ and 1380 cm⁻¹. A significant band corresponding to the C-Cl stretching vibration is anticipated in the lower frequency region of the spectrum, generally between 800 and 600 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| C=N Stretch (Quinazoline Ring) | ~1620 - 1580 |
| C=C Stretch (Aromatic) | ~1600 - 1450 |
| C-H Bend (Methyl) | ~1450, ~1380 |
| C-Cl Stretch | ~800 - 600 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be seen, with a second peak [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. rsc.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its elemental formula. Liquid chromatography-mass spectrometry (LCMS) analysis commonly shows the protonated molecular ion, [M+H]⁺, at an m/z of 179. amazonaws.com
The fragmentation of this compound under electron ionization would likely involve the loss of a chlorine radical (Cl•) to form a stable cation. Further fragmentation could involve the loss of a hydrogen cyanide (HCN) molecule from the pyrimidine ring or the cleavage of the methyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and the presence of chromophores (light-absorbing groups).
The primary chromophore in this compound is the quinazoline ring system itself. This extended aromatic, heterocyclic system contains π electrons and non-bonding (n) electrons on the nitrogen atoms, which can undergo electronic transitions upon absorbing UV radiation. The expected transitions are:
π → π* transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and typically result in strong absorption bands in the UV region. For similar aromatic heterocyclic systems, these transitions can occur at various wavelengths, often below 300 nm. mdpi.com
n → π* transitions: These transitions involve the promotion of a non-bonding electron (from a nitrogen atom) to a π* antibonding orbital. They are typically of lower energy and intensity compared to π → π* transitions and appear at longer wavelengths. mdpi.com
The substitution of the quinazoline core with a chloro and a methyl group can cause slight shifts (either hypsochromic/blue shift or bathochromic/red shift) in the absorption maxima compared to the parent quinazoline.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region | Chromophore |
|---|---|---|---|
| π → π* | π bonding to π* antibonding | ~200-300 nm | Quinazoline Ring |
X-ray Crystallography
To perform this analysis, a suitable single crystal of this compound must be grown and irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined. mdpi.com Although a specific crystal structure for this compound has not been published in the surveyed literature, this technique would provide an unambiguous confirmation of its structure. The data obtained would include the precise lengths of all covalent bonds (e.g., C-C, C-N, C-Cl) and the angles between them, confirming the geometry of the fused ring system.
Beyond confirming the covalent structure, X-ray crystallography reveals the molecule's conformation and how it packs in the crystal lattice. For this compound, the analysis would show the planarity of the quinazoline ring system. Furthermore, it would elucidate the nature and geometry of any intermolecular interactions. mdpi.com Given the aromatic nature of the molecule, π-π stacking interactions between the quinazoline rings of adjacent molecules are highly probable. These interactions play a crucial role in stabilizing the crystal structure. Other potential, weaker interactions such as C-H···N or C-H···Cl hydrogen bonds might also be identified, providing a complete picture of the solid-state architecture. mdpi.com
Table 4: Crystallographic Parameters Determined by Single Crystal X-ray Diffraction
| Parameter | Description | Data for this compound |
|---|---|---|
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). | Not available in literature |
| Space Group | The set of symmetry operations for the crystal. | Not available in literature |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. | Not available in literature |
| Bond Lengths (Å) | The precise distances between bonded atoms. | Not available in literature |
| Bond Angles (°) | The angles formed by three connected atoms. | Not available in literature |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Computational Chemistry and Theoretical Studies of 4 Chloro 8 Methylquinazoline
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in painting a detailed picture of the electronic architecture of 4-Chloro-8-methylquinazoline.
While specific DFT studies on this compound are not widely published, the methodology is routinely applied to similar quinazoline (B50416) scaffolds. For instance, DFT calculations using the B3LYP functional with a 6-31G* basis set are commonly employed to predict geometric parameters and electronic properties. Such calculations for this compound would reveal the precise bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure.
The electronic properties, such as the distribution of electron density, can be quantified through Mulliken population analysis. This would assign partial charges to each atom, highlighting the electrophilic and nucleophilic centers within the molecule. It is anticipated that the nitrogen atoms in the quinazoline ring and the chlorine atom would exhibit negative partial charges, while the carbon atoms, particularly C4 (attached to the chlorine), would be electron-deficient and thus electrophilic.
Table 1: Predicted Geometric and Electronic Parameters for this compound (Illustrative based on similar compounds)
| Parameter | Predicted Value | Significance |
|---|---|---|
| Bond Lengths (Å) | ||
| C4-Cl | ~1.75 | Influences reactivity at the C4 position. |
| C8-C(methyl) | ~1.52 | Standard sp2-sp3 carbon-carbon bond. |
| N1=C2 | ~1.32 | Double bond character within the pyrimidine (B1678525) ring. |
| Bond Angles (°) | ||
| Cl-C4-N3 | ~116 | Defines the geometry around the key reactive site. |
| C7-C8-C(methyl) | ~121 | Steric influence of the methyl group on the benzene (B151609) ring. |
| Mulliken Charges (e) | ||
| C4 | Positive | Key site for nucleophilic attack. |
| Cl | Negative | Leaving group potential. |
| N1, N3 | Negative | Sites for potential protonation or metal coordination. |
Note: The values in this table are illustrative and based on general principles and data from analogous quinazoline derivatives. Specific computational studies on this compound are required for precise values.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich quinazoline ring system, particularly the benzene moiety and the nitrogen atoms. The LUMO, conversely, is anticipated to be centered on the pyrimidine ring, with a significant contribution from the C4 carbon and the chlorine atom. This distribution would indicate that the molecule is susceptible to nucleophilic attack at the C4 position, a common reaction pathway for 4-chloroquinazolines.
Table 2: Predicted Frontier Orbital Properties of this compound (Illustrative)
| Parameter | Predicted Value (eV) | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 | Represents the electron-donating ability. |
| LUMO Energy | ~ -1.8 | Represents the electron-accepting ability. |
Note: These energy values are estimations and would need to be confirmed by specific quantum chemical calculations.
An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.
Understanding how this compound interacts with different solvents is crucial for predicting its solubility and reactivity in various reaction media. MD simulations can model the solvation shell around the molecule, identifying key solvent-solute interactions. In aqueous environments, water molecules would be expected to form hydrogen bonds with the nitrogen atoms of the quinazoline ring.
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Computational modeling serves as a powerful tool in modern medicinal chemistry to elucidate the relationship between the chemical structure of a molecule and its biological activity. For quinazoline derivatives, including this compound, these in silico methods provide deep insights that guide the design of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that quantitatively correlates the physicochemical properties (descriptors) of a series of compounds with their biological activities. nih.gov This method is instrumental in predicting the activity of unsynthesized molecules and understanding the structural requirements for biological function. nih.govbiointerfaceresearch.com For quinazoline derivatives, QSAR studies have been extensively applied, particularly for their activity as enzyme inhibitors, such as against the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy. frontiersin.orgnih.gov
The process involves generating molecular descriptors—such as steric, electronic, and hydrophobic parameters—for a set of related molecules. nih.gov Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. frontiersin.org These models generate 3D contour maps that visualize the spatial regions where modifications to the molecule would likely enhance or diminish its activity. frontiersin.org For instance, a 3D-QSAR model for EGFR inhibitors might show that steric bulk is favorable in one region, while an electropositive potential is favored in another. nih.gov
Statistical validation, using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), is crucial to ensure the model's predictive power. frontiersin.org Studies on 4-anilinoquinazoline (B1210976) derivatives have shown that both steric and electrostatic fields significantly influence their inhibitory activity against EGFR. nih.gov While a specific QSAR model for this compound is not detailed in the literature, the principles derived from studies on analogous series are applicable. The chlorine atom at the C4-position is a key feature in many potent EGFR inhibitors, participating in crucial interactions within the receptor's ATP-binding site. The methyl group at the C8-position influences the molecule's steric profile and electronic distribution, which would be captured by QSAR descriptors.
Table 1: Illustrative QSAR Data for Hypothetical 4-Chloro-8-Substituted Quinazoline Analogs
This table demonstrates how QSAR models correlate molecular properties with biological activity. The data is hypothetical but based on established principles for kinase inhibitors.
| Compound | 8-Position Substituent | LogP (Hydrophobicity) | Molar Refractivity (MR) (Steric) | Dipole Moment (Electronic) | Predicted pIC₅₀ |
| 1 | -H | 2.85 | 45.2 | 3.1 D | 6.8 |
| 2 (Target) | -CH₃ | 3.25 | 50.1 | 3.0 D | 7.2 |
| 3 | -OCH₃ | 3.00 | 51.5 | 3.5 D | 7.5 |
| 4 | -CF₃ | 3.70 | 49.8 | 4.8 D | 6.5 |
In drug discovery, achieving high potency is only one aspect of designing a successful therapeutic agent. Ligand Efficiency (LE) and Lipophilic Efficiency (LLE or LiPE) are critical metrics used to assess the quality of compounds by relating their potency to their physicochemical properties. wikipedia.orgcore.ac.uk
Ligand Efficiency (LE) measures the binding energy per heavy (non-hydrogen) atom. It helps identify compounds that achieve high affinity with a minimal number of atoms, avoiding excessive molecular size which can negatively impact pharmacokinetic properties. core.ac.uk
Lipophilic Efficiency (LLE) , defined as the pIC₅₀ (or pEC₅₀) minus the LogP of the compound, evaluates how effectively a compound's lipophilicity is translated into binding affinity. wikipedia.org High LLE values (typically >6) are desirable, as they indicate that a compound achieves high potency without being excessively greasy, which can lead to problems like poor solubility, high metabolic clearance, and off-target toxicity. wikipedia.orgcore.ac.uk
These metrics are particularly valuable in lead optimization. Studies on quinazoline derivatives as A2A adenosine (B11128) receptor antagonists have successfully used an LE-guided approach to discover potent compounds. nih.gov By optimizing for high LE and LLE, chemists can guide their synthetic efforts towards smaller, more efficient molecules with a higher probability of becoming viable drug candidates. core.ac.uk For this compound, these calculations would be essential in evaluating its potential as a lead compound and in guiding the design of analogues by assessing whether structural modifications provide an efficient return in potency for the added size or lipophilicity.
Table 2: Ligand and Lipophilic Efficiency Calculations for a Hypothetical Quinazoline Series
This interactive table illustrates how LE and LLE are calculated and used to compare the "quality" of different compounds, with Compound 2 (this compound) as the reference.
| Compound | Potency (pIC₅₀) | Heavy Atom Count (HAC) | LogP | Ligand Efficiency (LE)¹ | Lipophilic Efficiency (LLE)² |
| 1 | 6.5 | 11 | 0.81 | 5.7 | |
| 2 | 7.2 | 12 | 3.25 | 0.82 | 3.95 |
| 3 | 7.8 | 15 | 3.50 | 0.71 | 4.30 |
| 4 | 7.5 | 13 | 4.10 | 0.79 | 3.40 |
¹LE = (1.364 * pIC₅₀) / HAC ²LLE = pIC₅₀ - LogP
Retrosynthetic Analysis and Reaction Pathway Predictions
Computational tools are revolutionizing the way chemists plan the synthesis of complex molecules. the-scientist.com By applying logic and vast reaction databases, these programs can propose viable synthetic routes, saving significant time and resources.
Computer-Assisted Synthesis Planning (CASP) involves the deconstruction of a target molecule into simpler, commercially available precursors, a process known as retrosynthesis. the-scientist.comresearchgate.net Early programs like LHASA (Logic and Heuristics Applied to Synthetic Analysis) were rule-based, requiring chemists to manually encode chemical transforms. youtube.comprinceton.edu Modern tools, such as AiZynthFinder and IBM RXN, leverage artificial intelligence and machine learning, training on millions of published reactions to propose novel and efficient synthetic pathways. wikipedia.org
These programs work by iteratively applying retrosynthetic disconnections to the target molecule, creating a "retrosynthetic tree" of potential precursors. ucla.edushenvilab.org Each proposed step is scored based on factors like reaction yield, precedent in the literature, and the commercial availability of the resulting precursors. youtube.com
For this compound, a computational tool would likely propose the following high-level retrosynthetic plan:
Transform 1: Chlorination. The primary disconnection would be the C4-Cl bond. This identifies 8-Methylquinazolin-4(3H)-one as the immediate precursor. The forward reaction is a well-established chlorination using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.gov
Transform 2: Quinazoline Ring Formation. The next disconnection would break the pyrimidine ring of 8-Methylquinazolin-4(3H)-one. This leads to a 2-aminobenzamide (B116534) or 2-aminobenzoic acid derivative and a one-carbon source. The most common precursor identified would be 2-amino-3-methylbenzoic acid, which can be cyclized with a reagent like formamide (B127407) or formic acid to form the quinazolinone core.
By using CASP software, a chemist can rapidly evaluate multiple potential routes, identify potential challenges, and select the most promising pathway for laboratory execution. researchgate.net
Understanding the detailed mechanism of a chemical reaction is crucial for optimizing conditions and improving yields. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating reaction pathways at the molecular level. nih.govacs.org DFT calculations can be used to determine the geometries and energies of reactants, transition states, and products, allowing for the construction of a complete reaction energy profile. acs.org
For the synthesis of the quinazoline core, DFT studies can elucidate the key steps of the cyclization and dehydration process. For example, in the reaction between a 2-aminobenzamide and an aldehyde, computational analysis can map the pathway involving initial nucleophilic attack, intramolecular cyclization, and subsequent dehydration to form the final quinazoline ring. These studies can reveal the activation energy of each step, identifying the rate-determining transition state. nih.gov
Furthermore, computational mechanistic studies can clarify the role of catalysts and reaction conditions. acs.org For instance, in the synthesis of 4-chloroquinazolines, DFT could model the reaction of the precursor quinazolinone with POCl₃ to understand the formation of the active chlorinating species and the subsequent nucleophilic substitution. While specific mechanistic studies on this compound are not prominent, the general mechanisms of quinazoline formation and functionalization have been investigated, providing a solid theoretical foundation for predicting its reactivity and optimizing its synthesis. acs.orgacs.org
Advanced Applications and Research Directions of 4 Chloro 8 Methylquinazoline Derivatives
Applications in Functional Materials Science
The inherent electronic properties of the quinazoline (B50416) core, characterized by its electron-deficient pyrimidine (B1678525) ring fused to a benzene (B151609) ring, make it an excellent candidate for the construction of functional organic materials. Derivatives of 4-chloro-8-methylquinazoline are increasingly being explored for their utility in optoelectronic and coordination chemistry applications.
The quinazoline moiety serves as a potent electron-acceptor unit in the design of "push-pull" fluorophores, which are critical for developing advanced organic light-emitting diodes (OLEDs). In these systems, the quinazoline core is chemically linked to an electron-donating group, creating a molecule with a significant intramolecular charge transfer (ICT) character. This architecture is fundamental to materials exhibiting Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows OLEDs to harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of up to 100%. urfu.ru
The synthesis of these luminescent materials often begins with a 4-chloroquinazoline (B184009) precursor, such as this compound. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution, allowing for the straightforward attachment of various electron-donating moieties like phenoxazine, phenothiazine, or carbazole (B46965) derivatives. ntu.edu.twbeilstein-journals.org This synthetic versatility enables fine-tuning of the resulting molecule's photophysical properties. For instance, researchers have developed high-performance green and yellow TADF emitters based on quinazoline acceptors that achieve remarkable external quantum efficiencies (EQEs) of approximately 28%. ntu.edu.twbeilstein-journals.org
Table 1: Performance of Quinazoline-Based TADF Emitters in OLEDs This table is representative of the performance of quinazoline-based emitters. Specific derivatives of this compound would be expected to show comparable performance after appropriate functionalization.
| Emitter Structure (Acceptor-Donor) | Emission Color | Max EQE (%) | Host Material | Reference |
| 2DPyPh-Qz (Quinazoline-Phenoxazine) | Green | ~28% | DPEPO | ntu.edu.tw |
| Qz-Cz (Quinazoline-Carbazole) | Yellow | 20.5% | CBP | beilstein-journals.org |
| Qz-PTZ (Quinazoline-Phenothiazine) | Orange | 17.6% | CBP | beilstein-journals.org |
Beyond single-molecule emitters, this compound derivatives are valuable precursors for compounds that form exciplexes (excited-state complexes) between a donor and an acceptor molecule. Exciplex emission is a key strategy for creating white OLEDs (WOLEDs), as the broad emission spectrum can cover a large portion of the visible range.
Research has demonstrated that by reacting 4-chloroquinazoline with a strong electron donor like 3,6-di-tert-butylcarbazole, it is possible to create a versatile molecule that can form exciplexes with either electron acceptors or donors. beilstein-journals.org When blended with an electron acceptor such as 2,4,6-tris[3-(diphenylphosphinyl)phenyl]-1,3,5-triazine (B8084955) (PO-T2T), a sky-blue emitting exciplex is formed. Conversely, when combined with a strong electron donor like 4,4′,4″-tris[3-methylphenyl(phenyl)amino]triphenylamine (m-MTDATA), the same quinazoline derivative participates in the formation of an orange-emitting exciplex. beilstein-journals.org By carefully balancing these interactions within a device, it is possible to generate white light. A WOLED fabricated using this versatile exciplex system has demonstrated a maximum brightness of 3030 cd/m². beilstein-journals.org
Table 2: Exciplex Systems Derived from Quinazoline Precursors This table illustrates the versatility of quinazoline derivatives in forming different colored exciplexes, a property that can be engineered starting from this compound.
| Quinazoline Derivative Donor | Partner Molecule | Partner Type | Exciplex Emission Color | Reference |
| Carbazole-Quinazoline | PO-T2T | Acceptor | Sky-Blue | beilstein-journals.org |
| Carbazole-Quinazoline | m-MTDATA | Donor | Orange | beilstein-journals.org |
The quinazoline framework, particularly when functionalized at the C8 position, can be used to construct ligands for metal complexes with interesting photophysical or catalytic properties. The nitrogen atom at the N1 position of the quinazoline ring and a coordinating group introduced at the C8 position can act as a bidentate chelating site for various metal ions. researchgate.netnih.gov
This compound is an ideal starting material for such ligands. The methyl group at C8 can be functionalized through routes like benzylic halogenation followed by substitution to install a coordinating atom (e.g., oxygen or sulfur). The chloro group at C4 can be substituted to modulate the electronic properties of the ligand, thereby influencing the characteristics of the final metal complex. Derivatives of the closely related 8-hydroxyquinoline (B1678124) are renowned for their ability to form stable and highly luminescent complexes with lanthanide ions, such as Europium (Eu(III)), and transition metals like zinc (Zn(II)) and aluminum (Al(III)). nih.govnih.govresearchgate.net These complexes are explored for applications in OLEDs and as fluorescent probes. nih.govrsc.org Furthermore, transition metal complexes involving quinazoline-type ligands have been investigated for their catalytic activity. frontiersin.orgmdpi.com
Role as Intermediates in Complex Molecule Synthesis
The reactivity of the C4-chloro substituent makes this compound a versatile intermediate for the construction of more elaborate molecular architectures, including fused heterocyclic systems and analogs of biologically active natural products.
The chloro group at the C4 position is an excellent leaving group in nucleophilic aromatic substitution reactions, providing a reliable anchor point for annulation strategies to build polycyclic systems. nih.gov This approach typically involves a two-step process: substitution at C4 with a carefully chosen nucleophile that contains a second reactive site, followed by an intramolecular cyclization to form a new ring fused to the quinazoline core.
For example, this strategy has been employed to synthesize novel thiazole-fused quinazolinones. nih.gov An amino-quinazolinone, derived from a 4-chloroquinazoline precursor, can be converted into a cyanothioformamide, which then undergoes intramolecular C-S bond formation to yield a thiazolo[4,5-g]quinazoline (B15349450) system. nih.gov Similarly, reaction of 4-chloroquinazolines with hydrazines can lead to the formation of pyrazolo[4,3-c]quinoline derivatives. researchgate.net The 8-methyl group remains as a structural marker or a point for further derivatization in the final polycyclic product.
The quinazoline scaffold is present in numerous bioactive alkaloids and has been identified as a "privileged structure" in medicinal chemistry. mdpi.commdpi.com Consequently, this compound serves as a valuable starting material for the synthesis of analogs of complex natural products, aiming to improve their therapeutic properties or simplify their synthesis.
A prominent example is the synthesis of analogs of Verubulin (MPC-6827), a potent tubulin polymerization inhibitor with anticancer activity. nih.govbeilstein-journals.org The core of Verubulin contains a 4-anilinoquinazoline (B1210976) structure. Researchers have reported the synthesis of a Verubulin analog starting from a 4-chloro-8-iodoquinazoline (B175156) intermediate. nih.govbeilstein-journals.org The synthesis highlights the utility of the C4-chloro group for the key N-arylation reaction with an appropriate aniline (B41778) derivative. The presence of a substituent at the C8 position is crucial for mimicking the substitution pattern of the natural product analog. Using this compound as the starting block allows for the creation of a distinct set of analogs where the 8-methyl group can influence the molecule's conformation, solubility, and interaction with its biological target.
Development of Novel Synthetic Reagents and Catalysts
Derivatives of this compound are emerging as promising candidates for the development of specialized reagents and catalysts. The inherent reactivity of the C4-chloro group, combined with the stable, rigid quinazoline core, provides a unique platform for designing molecules that can influence chemical reactions with high efficiency and selectivity.
Ligands in Metal-Catalyzed Transformations
The nitrogen atoms within the quinazoline ring possess lone pairs of electrons, making them natural coordination sites for transition metals. This property allows derivatives of this compound to be developed into ligands for metal-catalyzed reactions, which are fundamental to modern organic synthesis. mdpi.com By replacing the highly reactive chlorine atom at the C4 position with various coordinating functional groups (e.g., phosphines, amines, or N-heterocyclic carbenes), bespoke ligands can be created.
These tailored ligands can be used to modulate the reactivity and selectivity of metal catalysts in a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. nih.govmdpi.com For instance, a quinazoline-based phosphine (B1218219) ligand could enhance the catalytic activity of palladium in C-C bond formation, leading to higher yields and milder reaction conditions. The methyl group at the C8 position can also provide steric hindrance, which can be exploited to influence the stereoselectivity of certain transformations. The development of such ligands is an active area of research, aiming to create more efficient and robust catalytic systems for the synthesis of pharmaceuticals and complex organic materials. nih.gov
Organocatalytic Applications
In a shift towards more sustainable and "green" chemistry, organocatalysis—the use of small, metal-free organic molecules to catalyze reactions—has gained significant traction. dntb.gov.uafrontiersin.org Quinazoline derivatives are well-suited for this role. The this compound core can be functionalized with known organocatalytic motifs.
For example, nucleophilic substitution of the C4-chloro group with primary or secondary amines can yield derivatives that function as base catalysts. Further elaboration could introduce thiourea (B124793) or squaramide moieties, creating catalysts capable of hydrogen-bond-mediated asymmetric synthesis. The rigid quinazoline backbone helps to create a well-defined chiral environment around the catalytic center, which is crucial for achieving high enantioselectivity. Researchers have demonstrated the use of simple organic molecules like triethanolamine (B1662121) and taurine (B1682933) to catalyze the synthesis of quinazolinone derivatives, highlighting the potential for molecules based on the quinazoline scaffold to act as effective organocatalysts. frontiersin.org
Future Research Perspectives
The future of this compound chemistry is focused on expanding its synthetic utility, integrating modern technologies to streamline derivatization, and exploring its potential in new scientific domains.
Exploration of New Derivatization Strategies
The C4-chloro group is the primary site of reactivity in this compound, making it a cornerstone for derivatization. Nucleophilic aromatic substitution (SNAr) is the most common strategy, where the chlorine is displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to generate libraries of 4-substituted quinazolines. nih.gov The reactivity of this position is enhanced by the electron-withdrawing effect of the adjacent nitrogen atom. nih.gov
Beyond simple substitution, metal-catalyzed cross-coupling reactions offer powerful methods for creating C-C and C-N bonds. For instance, the Sonogashira coupling of 4-chloroquinazolines with terminal alkynes, catalyzed by palladium and copper, has been used to synthesize 4-alkynylquinazolines, which are scaffolds for potent enzyme inhibitors. nih.govmdpi.com Future research will likely focus on expanding the scope of these reactions and exploring functionalization at other positions on the quinazoline ring to create even greater molecular diversity.
| Reaction Type | Reagents/Catalysts | Product Type | Reference |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Primary/Secondary Amines (Anilines) | 4-Anilinoquinazolines | nih.gov |
| Sonogashira Coupling | Terminal Alkynes, PdCl₂(PPh₃)₂, CuI, NEt₃ | 4-Alkynylquinazolines | nih.gov |
| Chlorination of Quinazolinone | Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃) | 4-Chloroquinazolines | chem-soc.siresearchgate.net |
| Microwave-Assisted Amination | N-methylanilines in THF/H₂O | 4-Anilinoquinazolines | nih.gov |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. researchgate.net The synthesis and derivatization of this compound are well-suited for this technology. Many nucleophilic substitution reactions are highly exothermic, and flow reactors provide superior heat management, reducing the risk of runaway reactions and improving product purity. researchgate.netrsc.org
Integrating flow reactors with automated synthesis platforms can enable the rapid generation of large libraries of quinazoline derivatives. An automated system could systematically vary nucleophiles, catalysts, and reaction conditions, allowing for high-throughput screening and the rapid identification of compounds with desired properties. This approach dramatically accelerates the discovery process for new drugs and materials. researchgate.net
Emerging Applications in Chemical Biology and Material Science
The versatility of the quinazoline scaffold extends beyond traditional medicinal chemistry into the realms of chemical biology and material science.
In chemical biology , quinazoline derivatives serve as valuable molecular probes to study complex biological processes. Many quinazoline-based molecules are known to be potent and selective inhibitors of protein kinases, such as the epidermal growth factor receptor (EGFR). nih.govnih.gov By designing fluorescently-labeled or biotinylated derivatives of this compound, researchers can create tools to visualize kinase activity within cells, track protein interactions, and help elucidate signaling pathways implicated in diseases like cancer. mdpi.com
In material science , the rigid, planar, and electron-rich nature of the quinazoline core makes it an attractive candidate for the development of novel organic materials. Derivatives could be designed to function as organic light-emitting diodes (OLEDs), organic semiconductors, or fluorescent sensors. By attaching different functional groups to the C4 position, the electronic and photophysical properties of the molecule can be finely tuned. For example, incorporating electron-donating and electron-accepting groups could lead to materials with interesting charge-transport properties or environmentally sensitive fluorescence, opening up applications in electronics and advanced sensing technologies.
Q & A
Basic: What are the common synthetic methodologies for preparing 4-Chloro-8-methylquinazoline, and how do they compare in efficiency?
This compound is typically synthesized via cyclization or halogenation of quinazoline precursors. Traditional methods include coupling substituted benzyl chlorides with 2-aminobenzamides under high temperatures (≥100°C) using transition metal catalysts . Electrochemical methods, such as oxidative cyclization in undivided cells with aluminum/carbon electrodes and acetic acid electrolytes, offer milder conditions (room temperature) and higher yields (up to 85%) compared to thermal approaches . Key metrics for comparison include reaction time, purity, and scalability.
Advanced: How can electrochemical synthesis parameters be optimized to minimize byproducts in this compound production?
Electrode material, current density, and electrolyte composition critically influence byproduct formation. For instance, carbon electrodes paired with acetic acid reduce oxidation side reactions compared to metal electrodes. A stepwise optimization protocol involves:
Screening electrolytes (e.g., acetic acid vs. sulfuric acid) for protonation efficiency.
Adjusting current density (0.5–2.0 mA/cm²) to balance reaction rate and selectivity.
Monitoring reaction progress via HPLC to identify intermediates .
Studies show that lower current densities (0.8 mA/cm²) improve selectivity for the chloro-substituted product .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Core techniques include:
- ¹H/¹³C NMR : To confirm the quinazoline backbone and substituent positions (e.g., methyl at C8, chloro at C4).
- Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ at m/z 193.04).
- IR Spectroscopy : To detect C-Cl stretches (~550–600 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
Cross-referencing with databases like SpectraBase ensures accurate peak assignments .
Advanced: How can researchers resolve spectral ambiguities in this compound derivatives?
Overlapping signals in NMR (e.g., aromatic protons) can be addressed via:
2D NMR (COSY, HSQC) : To correlate coupled protons and assign substituent positions.
Deuterated Solvent Screening : DMSO-d₆ may resolve proton splitting better than CDCl₃.
Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding assignments . For mass spectrometry, isotopic patterns (e.g., chlorine’s M+2 peak) confirm halogen presence .
Basic: What safety protocols are critical when handling this compound?
- PPE : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation.
- Decontamination : Ethanol/water mixtures (70:30) for spills; avoid skin contact .
- Storage : In airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
Advanced: How should researchers mitigate risks during exothermic reactions involving this compound?
- Reaction Calorimetry : Monitor heat flow to detect runaway reactions.
- Inert Atmosphere : Use Schlenk lines for moisture-sensitive steps.
- Emergency Quenching : Pre-cooled (−20°C) ethanol/ice baths to halt uncontrolled exotherms . Post-reaction, validate decontamination via TLC to ensure no residual reactive intermediates .
Basic: How do substituents on the quinazoline core influence biological activity?
The methyl group at C8 enhances lipophilicity, improving membrane permeability, while the chloro at C4 increases electrophilicity, aiding covalent interactions with biological targets (e.g., kinase inhibitors) . SAR studies show that replacing C4-Cl with bulkier groups (e.g., Br, CF₃) reduces potency, underscoring steric limitations .
Advanced: What rational design strategies optimize this compound for targeted drug discovery?
Bioisosteric Replacement : Substitute C4-Cl with boronic acid for protease inhibition.
Scaffold Hopping : Integrate the quinazoline core into polycyclic systems (e.g., pyrimidoquinazolines) to modulate selectivity .
Molecular Dynamics : Simulate binding affinities with kinase domains (e.g., EGFR) to guide substitutions .
Basic: What statistical methods are recommended for analyzing biological data involving this compound?
- Dose-Response Analysis : Non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀.
- Error Propagation : Report SEM ± 95% confidence intervals for triplicate assays .
- Outlier Detection : Grubbs’ test (α=0.05) to exclude anomalous data points .
Advanced: How can contradictory data in SAR studies of this compound derivatives be resolved?
Meta-Analysis : Pool data from multiple studies to identify trends (e.g., consistent potency loss with C8-methyl removal) .
Crystallography : Resolve binding mode discrepancies via X-ray structures of ligand-target complexes .
Machine Learning : Train QSAR models on diverse datasets to predict outliers . Transparent reporting of solvent effects and assay conditions (e.g., buffer pH) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
